4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring substituted with a chloro group and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Chlorination: The quinoxaline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Thioether Formation: The chlorinated quinoxaline is reacted with a thiol compound to form the thioether linkage.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Esterification: The final step involves esterification with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoxalines
Substitution: Amino-quinoxalines, thio-quinoxalines
Scientific Research Applications
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline ring and thioether linkage are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-quinoxalin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
- 3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride
Uniqueness
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and piperidine ring differentiate it from other quinoxaline derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H24ClN3O2S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
tert-butyl 4-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-10-8-13(9-11-23)12-26-17-16(20)21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
GHFFGSGPHZQJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.